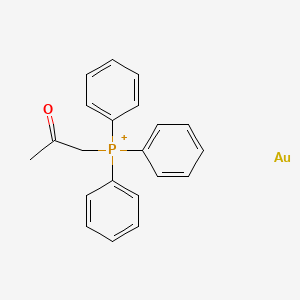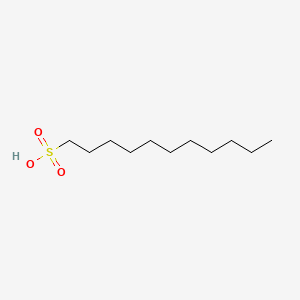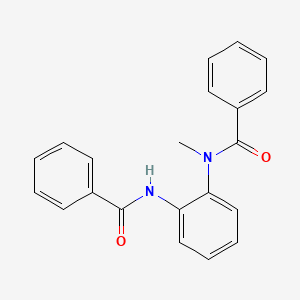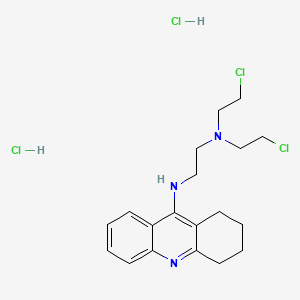
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride typically involves multiple steps. One common method includes the reaction of acridine derivatives with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Scientific Research Applications
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. It acts as a cholinesterase inhibitor, which means it can inhibit the activity of cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This mechanism is particularly relevant in the context of neurodegenerative diseases and cancer therapy.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride can be compared with other similar compounds, such as:
Tetrahydroaminacrine: A compound with similar structural features and biological activities.
Tetrahydronaphthalene: Although not an acridine derivative, it shares some structural similarities and is used in various chemical applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
38915-06-9 |
|---|---|
Molecular Formula |
C19H27Cl4N3 |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
N',N'-bis(2-chloroethyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C19H25Cl2N3.2ClH/c20-9-12-24(13-10-21)14-11-22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19;;/h1,3,5,7H,2,4,6,8-14H2,(H,22,23);2*1H |
InChI Key |
RKQLNHIAMFASBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN(CCCl)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


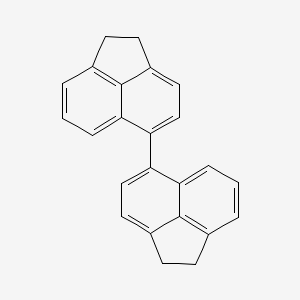
![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)
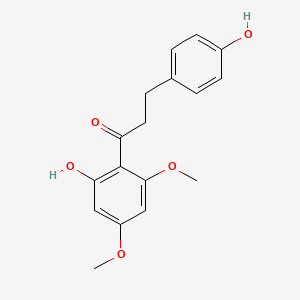

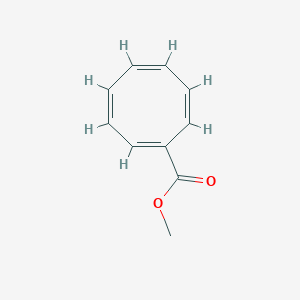
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)
